(1R,2S)-2-[3-fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid
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Overview
Description
(1R,2S)-2-[3-fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structural features. This compound contains a cyclohexane ring substituted with a benzoyl group that has both fluoro and trifluoromethyl substituents. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[3-fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzoyl Intermediate:
Cyclohexane Ring Formation: The benzoyl chloride intermediate is then reacted with a cyclohexane derivative under specific conditions to form the desired cyclohexane ring structure.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-[3-fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(1R,2S)-2-[3-fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-[3-fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-[3-chloro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid
- (1R,2S)-2-[3-fluoro-5-(methyl)benzoyl]cyclohexane-1-carboxylic acid
Uniqueness
The uniqueness of (1R,2S)-2-[3-fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid lies in its specific stereochemistry and the presence of both fluoro and trifluoromethyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C15H14F4O3 |
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Molecular Weight |
318.26 g/mol |
IUPAC Name |
(1R,2S)-2-[3-fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H14F4O3/c16-10-6-8(5-9(7-10)15(17,18)19)13(20)11-3-1-2-4-12(11)14(21)22/h5-7,11-12H,1-4H2,(H,21,22)/t11-,12+/m0/s1 |
InChI Key |
VDARRLUYYMKFNR-NWDGAFQWSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)C2=CC(=CC(=C2)F)C(F)(F)F)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC(=CC(=C2)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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